(1-Pyrimidin-2-ylpiperidin-3-yl)methanamine;sulfuric acid
Overview
Description
(1-Pyrimidin-2-ylpiperidin-3-yl)methanamine;sulfuric acid is a compound that combines a pyrimidine ring with a piperidine ring, linked through a methanamine group. This compound is often used as a versatile small molecule scaffold in various research and industrial applications . The sulfuric acid component is typically used to form a salt, enhancing the compound’s stability and solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Pyrimidin-2-ylpiperidin-3-yl)methanamine can be achieved through several methods. One common approach involves the reaction of pyrimidine derivatives with piperidine under controlled conditions. For instance, using trimethylamine as a catalyst or employing magnesium oxide nanoparticles can facilitate the reaction . The reaction typically involves heating the reactants in a suitable solvent, such as toluene, and may require additional reagents like iodine or tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, reducing costs and minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
(1-Pyrimidin-2-ylpiperidin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction can produce fully saturated piperidine derivatives .
Scientific Research Applications
(1-Pyrimidin-2-ylpiperidin-3-yl)methanamine is widely used in scientific research due to its versatile structure. Some of its applications include:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (1-Pyrimidin-2-ylpiperidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an inhibitor of receptor tyrosine kinases, affecting cell signaling and growth .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine ring structure but differ in their functional groups and overall reactivity.
Piperidine Derivatives: Compounds like piperidine-2,5-diones and prolinol have similar piperidine rings but vary in their additional substituents and biological activities.
Uniqueness
(1-Pyrimidin-2-ylpiperidin-3-yl)methanamine stands out due to its unique combination of pyrimidine and piperidine rings, which provides a versatile scaffold for various chemical modifications. This structural feature allows for the exploration of diverse pharmacophore spaces, making it valuable in drug discovery and other research applications .
Properties
IUPAC Name |
(1-pyrimidin-2-ylpiperidin-3-yl)methanamine;sulfuric acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.H2O4S/c11-7-9-3-1-6-14(8-9)10-12-4-2-5-13-10;1-5(2,3)4/h2,4-5,9H,1,3,6-8,11H2;(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWXMWKRHSTYAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)CN.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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